molecular formula C20H17NO B13596252 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide

8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide

Cat. No.: B13596252
M. Wt: 287.4 g/mol
InChI Key: UMSACAWDPDZLNI-UHFFFAOYSA-N
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Description

8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide is a synthetic organic compound that features a cubane core structure Cubane is a highly strained, cubic hydrocarbon that has garnered interest due to its unique geometric and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide typically involves multiple steps, starting from commercially available cubane derivatives. One common approach is the functionalization of cubane with a carboxylic acid group, followed by the introduction of the naphthalene moiety through a coupling reaction. The final step involves the formation of the carboxamide group via an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the purification processes would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cubane or naphthalene moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying the properties of strained hydrocarbons and their reactivity.

    Biology: It can be used as a probe to study biological interactions due to its distinct structural features.

    Medicine: The compound may have potential as a drug candidate or a pharmacological tool, given its ability to interact with biological targets.

    Industry: Its unique properties could be exploited in materials science for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety may facilitate interactions with hydrophobic pockets, while the carboxamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-yl)cubane-1-carboxamide
  • 8-methyl-N-(phenyl)cubane-1-carboxamide
  • N-(naphthalen-2-yl)adamantane-1-carboxamide

Uniqueness

8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide stands out due to the combination of the cubane core and the naphthalene moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. The presence of the carboxamide group further enhances its potential for interactions with biological targets and other molecules.

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

4-methyl-N-naphthalen-2-ylcubane-1-carboxamide

InChI

InChI=1S/C20H17NO/c1-19-12-15-13(19)17-14(19)16(12)20(15,17)18(22)21-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12-17H,1H3,(H,21,22)

InChI Key

UMSACAWDPDZLNI-UHFFFAOYSA-N

Canonical SMILES

CC12C3C4C1C5C2C3C45C(=O)NC6=CC7=CC=CC=C7C=C6

Origin of Product

United States

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